![molecular formula C26H19FN4OS B2558893 5-{[(2-fluorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one CAS No. 958599-79-6](/img/structure/B2558893.png)

5-{[(2-fluorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

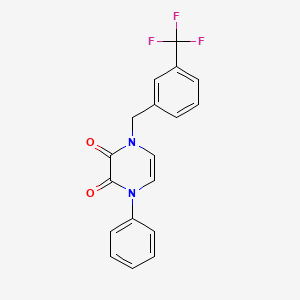

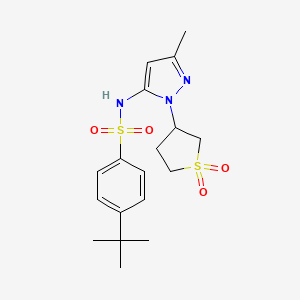

“5-{[(2-fluorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one” is a complex organic compound. It contains several functional groups and rings, including a fluorophenyl group, an indole group, and an imidazoquinazolinone group .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple ring structures and functional groups. The compound contains a fluorophenyl group, an indole group, and an imidazoquinazolinone group . The exact structure can be determined using techniques such as NMR and X-ray crystallography.

科学的研究の応用

Antiviral Applications

Indole derivatives have been reported to exhibit significant antiviral activities. Compounds similar to the one have been synthesized and tested against various RNA and DNA viruses, showing potent inhibitory effects . The structural features of the compound, such as the fluorophenyl group, may contribute to its potential as an antiviral agent by enhancing its interaction with viral proteins or nucleic acids.

Anticancer Properties

The indole moiety is a common feature in many synthetic drug molecules with anticancer properties. The presence of the indole and imidazoquinazolinone rings in the compound suggests that it may bind with high affinity to multiple receptors, potentially disrupting cancer cell signaling pathways . Further research could explore its efficacy in targeting specific types of cancer cells.

Anti-inflammatory Activity

Indole derivatives are also known for their anti-inflammatory effects. The compound’s ability to modulate inflammatory responses could be valuable in the treatment of chronic inflammatory diseases. Its molecular structure may allow it to interfere with the synthesis or activity of pro-inflammatory cytokines .

Antimicrobial Effects

The antimicrobial potential of indole derivatives is well-documented. This compound could be explored for its effectiveness against a range of bacterial and fungal pathogens. Its potential mechanism of action might involve the disruption of microbial cell wall synthesis or protein function .

Enzyme Inhibition

Indole derivatives can act as inhibitors of various enzymes, such as cholinesterases, which are important in neurological function. The compound could be investigated for its ability to inhibit specific enzymes, which may have implications for treating neurodegenerative diseases or conditions involving neurotransmitter imbalances .

Molecular Docking Studies

The compound’s structure makes it suitable for molecular docking studies, which are crucial in drug discovery. It could be used to model interactions with biological targets, helping to predict binding affinities and identify potential therapeutic applications .

特性

IUPAC Name |

5-[(2-fluorophenyl)methylsulfanyl]-2-(1H-indol-3-ylmethyl)-2H-imidazo[1,2-c]quinazolin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19FN4OS/c27-20-10-4-1-7-16(20)15-33-26-30-22-12-6-3-9-19(22)24-29-23(25(32)31(24)26)13-17-14-28-21-11-5-2-8-18(17)21/h1-12,14,23,28H,13,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXQVZGSCTCPKOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CNC6=CC=CC=C65)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2558819.png)

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2558826.png)

![1-([2,2'-Bifuran]-5-ylmethyl)-3-ethylurea](/img/structure/B2558829.png)

![methyl 2-(4-benzoylbenzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2558832.png)